6-(4-Methoxyphenoxy)-5-phenylmethoxy-2-(phenylmethoxymethyl)oxane-3,4-diol

glycosyl halide synthesis anomeric activation thioglycoside preparation

Researchers needing a reliable, pre-activated galactosyl building block often face inconsistent purity that derails glycosylation yields. This >98% HPLC pure PMP glycoside (CAS 159922-50-6) eliminates that risk, providing a direct, high-yield route to galactosyl halide or thioglycoside donors in a single flask. - >98% HPLC purity with validated optical rotation ensures batch-to-batch consistency for reproducible stoichiometry. - Free 3,4-diol avoids acid-catalyzed acetonide deprotection, preserving sensitive sialic acid or glycopeptide substrates. - PMP group remains intact under hydrogenolysis, enabling a controlled two-stage deprotection strategy for linker conjugation.

Molecular Formula C27H30O7
Molecular Weight 466.5 g/mol
Cat. No. B13637140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenoxy)-5-phenylmethoxy-2-(phenylmethoxymethyl)oxane-3,4-diol
Molecular FormulaC27H30O7
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4
InChIInChI=1S/C27H30O7/c1-30-21-12-14-22(15-13-21)33-27-26(32-17-20-10-6-3-7-11-20)25(29)24(28)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-29H,16-18H2,1H3
InChIKeyZNONEMGWLHXQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside: A Dual-Protected Galactose Building Block for Oligosaccharide Synthesis


4-Methoxyphenyl 2,6-di-O-benzyl-β-D-galactopyranoside (CAS 159922-50-6) is a partially protected galactopyranoside that combines a 4-methoxyphenyl (PMP) anomeric group with benzyl ethers at the 2- and 6-positions, leaving the 3- and 4-hydroxyl groups free . As a member of the p-methoxyphenyl glycoside family, it benefits from the well-established stability and orthogonal activation profile of the PMP group, which is widely employed in sugar chain synthesis . The compound is commercially available with validated purity specifications, making it a procurement-ready intermediate for complex oligosaccharide assembly.

PMP anomeric group: one-step activation to glycosyl donors
Free 3,4-diol: direct functionalization without deprotection
Reported purity specification supports lot consistency

Why In-Class Galactopyranoside Building Blocks Cannot Simply Replace 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside


Partially protected galactopyranoside building blocks differ critically in their anomeric protecting group identity, hydroxyl protection pattern, and resultant reactivity profile. The PMP group offers a unique combination of stability under acidic and hydrogenolytic conditions and facile one-step activation to glycosyl halides or thioglycosides in 81–98% yield [1], a feature not shared by allyl or benzyl anomeric variants. Concurrently, the free 3,4-diol distinguishes this compound from its 3,4-O-isopropylidene-protected analog, eliminating the need for acid-catalyzed acetonide deprotection and thereby preserving acid-sensitive functionalities . Substituting with a fully protected or differently protected galactoside would require additional protection/deprotection steps, altering overall synthetic efficiency and yield.

Anomeric group mismatch alters activation route

Allyl or benzyl analogs require additional steps or cannot be directly activated, reducing overall donor preparation efficiency.

Acetonide-protected analog introduces acid sensitivity risk

3,4-O-isopropylidene variant demands acidic deprotection (60–80% AcOH, 50–60 °C), which may degrade acid-labile substrates.

Fully protected galactosides require orthogonal group manipulation

Per-benzylated or per-acylated derivatives necessitate additional protection/deprotection cycles, altering step economy and overall yield.

Quantitative Differentiation Evidence for 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside vs. Closest Analogs


High-Yield Anomeric Activation: PMP Glycoside vs. Alternative Anomeric Groups

The PMP anomeric group of this compound can be directly converted to glycosyl chlorides, bromides, or thiophenyl glycosides in a single step with yields of 81–98% for halides and 80–100% for thioglycosides, using acyl halides and Lewis acids [1]. In contrast, allyl glycosides require a two-step sequence of isomerization and hydrolysis, often yielding <70% overall, while benzyl glycosides are inert to such direct activation. This establishes PMP glycosides as superior precursors for glycosyl donor preparation in convergent oligosaccharide synthesis.

Anomeric activation yield
Reported
81–98% one-step halide; 80–100% thioglycoside
Supports direct glycosyl donor preparation vs. two-step allyl route (56–70%)
Conditions: acyl halide, Lewis acid, r.t.–40 °C
glycosyl halide synthesis anomeric activation thioglycoside preparation

Ready-to-Functionalize 3,4-Diol vs. Acetonide-Protected Analog: Bypassing Acidic Deprotection

This compound presents a free 3,4-diol, allowing direct bis-glycosylation, sulfation, or oxidation without prior deprotection. The closest acetonide-protected analog, 4-methoxyphenyl 2,6-di-O-benzyl-3,4-O-isopropylidene-β-D-galactopyranoside (CAS 159922-68-6), requires acidic hydrolysis (typically 60–80% acetic acid, 50–60 °C) to liberate the diol, a step that can partially cleave acid-sensitive glycosidic bonds or benzylidene acetals present elsewhere in the molecule [1]. By eliminating this acidic deprotection step, the free diol building block preserves the integrity of acid-labile downstream intermediates and shortens the synthetic route by one step, translating to higher overall sequence yields in multi-step glycoconjugate synthesis.

Diol accessibility steps
Class-level
0 extra steps vs. 1 deprotection step (acetonide analog)
Eliminates acidic hydrolysis, preserving acid-sensitive residues
Acetonide deprotection: 60–80% AcOH, 50–60 °C, 2–6 h
regioselective functionalization protecting group strategy acid-labile substrates

Orthogonal Anomeric Stability: PMP Survives Hydrogenolytic Benzyl Ether Cleavage

The PMP anomeric group remains intact under standard hydrogenolytic conditions (H₂, Pd/C or Pd(OH)₂/C) that quantitatively cleave benzyl ethers, enabling selective generation of the fully deprotected 4-methoxyphenyl glycoside hemiacetal [1]. This orthogonality is absent in benzyl glycoside analogs, where the anomeric benzyl group is also cleaved, leading to uncontrolled hemiacetal formation. Post-hydrogenolysis, the PMP group can subsequently be oxidatively removed with ceric ammonium nitrate (CAN) to liberate the reducing sugar for further activation, providing a fully controlled two-stage deprotection sequence .

Orthogonal hydrogenolytic stability
Reported
PMP survives H₂/Pd-C; benzyl ethers cleaved
Enables controlled two-stage deprotection for reducing-end conjugation
Subsequent CAN oxidation removes PMP
orthogonal deprotection hydrogenolysis PMP glycoside stability

Validated Purity and Physical Specifications: >98% HPLC vs. 95% Commercial Alternatives

The TCI-sourced product (Cat. M1634) carries a guaranteed purity of >98.0% area by HPLC, a defined melting point of 109.0–113.0 °C, and specific rotation [α]₂₀/D of 0.0 to −2.0° (c=1, CHCl₃) . Competing vendor offerings (e.g., AKSci Cat. 8164AJ) list minimum purity at 95% . This 3-percentage-point purity differential is significant for glycosylation reactions, where impurities can act as nucleophile scavengers, reducing donor efficiency and complicating purification. The narrow optical rotation specification further confirms enantiomeric and anomeric integrity, which is critical for stereospecific glycosidic bond formation.

Purity specification
Head-to-head
>98.0% HPLC (TCI) vs. 95% alternative
Higher purity supports predictable glycosylation stoichiometry
Melting point and optical rotation provide identity confirmation
purity specification optical rotation quality control

Optimal Application Scenarios for 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside Based on Quantitative Evidence


Convergent Oligosaccharide Assembly via Glycosyl Halide Donor Preparation

When a synthetic route requires a galactosyl halide or thioglycoside donor, this PMP glycoside provides a one-step, high-yield activation (81–98%) [1], outperforming allyl glycosides that demand two-step sequences with lower overall yields. The compound is directly suitable for users employing NIS/TMSOTf or halide-mediated glycosylation strategies, reducing donor preparation to a single flask operation.

Synthesis of Acid-Sensitive Glycoconjugates Requiring Free 3,4-Diol

In the synthesis of sialylated oligosaccharides, glycopeptides, or any target bearing acid-labile functional groups (e.g., sialic acid glycosides, certain O-protecting groups), the free 3,4-diol eliminates the need for acidic acetonide hydrolysis [1]. This avoids exposure to 60–80% acetic acid at elevated temperatures, preserving sensitive residues and improving overall sequence yield.

Glycan Microarray and Bioconjugate Synthesis Requiring Orthogonal Reducing-End Deprotection

For applications requiring a protected reducing terminus that survives global benzyl ether hydrogenolysis, the PMP group remains intact under H₂/Pd-C conditions while O-benzyl groups are removed [1]. Subsequent CAN-mediated oxidative cleavage liberates the free hemiacetal for conjugation to linkers, proteins, or surfaces, enabling a fully controlled two-stage deprotection strategy.

Quality-Critical Procurement for Reproducible Glycosylation Stoichiometry

Laboratories requiring batch-to-batch consistency in glycosylation reactions should prioritize the TCI-sourced material with >98% HPLC purity and validated optical rotation [1], which exceeds the 95% purity specification of alternative commercial sources . The defined physical constants serve as acceptance criteria for incoming quality control, minimizing variability in stoichiometric calculations.

Application
Selection Property
Validation Focus
Glycosyl halide/thioglycoside donor preparation
One-step PMP activation yield
Donor activation efficiency vs. allyl/benzyl routes
Acid-sensitive glycoconjugate synthesis
Free 3,4-diol (no acetonide deprotection)
Acid-labile group compatibility
Orthogonal reducing-end deprotection strategies
PMP stability under hydrogenolysis
Controlled two-stage deprotection sequence
Quality-controlled glycosylation stoichiometry
Reported purity specification (>98% HPLC)
Lot-to-lot consistency and stoichiometric predictability
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